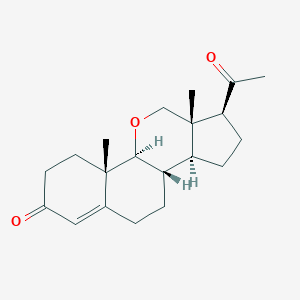

11-Oxapregn-4-ene-3,20-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18882-77-4 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,2S,10S,11S,14S,15S)-14-acetyl-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |

InChI |

InChI=1S/C20H28O3/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)8-9-19(13,2)18(15)23-11-20(16,17)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+/m0/s1 |

InChI Key |

PONJONMGKDSNTC-DWIKVQACSA-N |

SMILES |

CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Contextualization Within the Class of Oxa Steroids

Oxa-steroids are a class of steroid molecules where a carbon atom in the fundamental steroid nucleus is replaced by an oxygen atom. This substitution can significantly alter the compound's three-dimensional shape, polarity, and, consequently, its biological activity. The introduction of an oxygen atom can influence receptor binding, metabolic stability, and pharmacokinetic properties compared to the parent steroid.

One well-known example of an oxa-steroid is Oxandrolone (B1677835), where a carbon at the 2-position of the A-ring is replaced by oxygen. wikipedia.orgnih.gov This modification in Oxandrolone, a synthetic anabolic steroid, illustrates the impact of such a structural change, leading to a compound with distinct anabolic and androgenic properties. nih.govfda.gov The study of oxa-steroids like 11-Oxapregn-4-ene-3,20-dione provides valuable insights into the structure-activity relationships of steroids, aiding in the design of new therapeutic agents with more specific actions.

Structural Classification and Nomenclature Within the Pregnane Series

To understand the classification of 11-Oxapregn-4-ene-3,20-dione, it is essential to first understand the nomenclature of its parent structure, the pregnane (B1235032) series of steroids. wikipedia.org

Pregnane: Pregnane is a C21 steroid, meaning it contains 21 carbon atoms in its structure. wikipedia.org The core of pregnane is a tetracyclic system of four fused rings, designated A, B, C, and D. wikipedia.org

Pregn-4-ene: The "-ene" suffix indicates the presence of a double bond. In this case, "4-ene" specifies that the double bond is located between carbon atoms 4 and 5 of the steroid nucleus. pharmacy180.com

-dione: This suffix signifies the presence of two ketone functional groups (=O).

3,20-dione: The numbers "3" and "20" indicate the positions of these two ketone groups on the steroid framework.

11-Oxa-: This prefix is the key to the compound's unique nature. It denotes that the carbon atom at the 11th position of the pregnane skeleton has been replaced by an oxygen atom.

Therefore, the systematic name This compound precisely describes a C21 steroid with a double bond between C4 and C5, ketone groups at C3 and C20, and an oxygen atom replacing the carbon at the C11 position.

Significance As a Steroid Analogue for Academic Investigation

Chemical Conversions and Derivatization Routes for this compound Analogs

Synthesis of Glucocorticoid Analogs with 11-Oxa Modifications

The synthesis of glucocorticoid analogs containing an 11-oxa bridge is a key area of research aimed at producing compounds with potentially enhanced therapeutic indices. The introduction of an oxygen atom at the 11-position fundamentally alters the electronic and conformational properties of the steroid C-ring, which can influence receptor binding and metabolic stability.

A cornerstone of synthetic strategies targeting 11-oxa steroids is the Baeyer-Villiger oxidation. researchgate.net This reaction effectively converts a cyclic ketone into a lactone (an internal ester), thereby inserting an oxygen atom adjacent to the original carbonyl carbon. In the context of steroid synthesis, this transformation is typically applied to an 11-keto pregnane precursor to form the 11-oxa-12-keto lactone. Subsequent chemical manipulations are then required to achieve the final target structure. For instance, the synthesis of 17,21-dihydroxy-11-oxa-4-pregnene-3,20-dione, an analog of the corticoid hormone family, has been successfully accomplished starting from 11-oxa-5α-pregnane-3,20-dione, which itself can be derived from hecogenin. researchgate.net The synthesis may also involve intermediates analogous to prednisone (B1679067) and prednisolone (B192156) acetates. researchgate.net

Generally, the replacement of the C-11 methylene (B1212753) group with an oxygen atom tends to lead to a decrease in progestational, androgenic-anabolic, and estrogenic activities. oup.com However, these modifications are pursued to explore the potential for creating selective glucocorticoid receptor modulators with improved efficacy and reduced side effects, which are often associated with traditional corticosteroids. asm.org The synthesis of these complex molecules often requires multi-step chemical reactions that start from more readily available natural steroids, employing a range of techniques from modern organic chemistry to introduce the specific structural modifications. asm.org

Generation of Halogenated Corticosteroid Intermediates

The introduction of halogen atoms, particularly a fluorine atom at the 9α-position, is a well-established strategy for dramatically enhancing the glucocorticoid activity of corticosteroids. The generation of such halogenated intermediates from an 11-oxapregnane scaffold presents unique synthetic challenges and opportunities.

A common and historically significant route to 9α-halosteroids involves the formation of a 9,11-epoxide intermediate. cdnsciencepub.comnih.gov This is typically achieved by treating a Δ⁹(¹¹)-steroid with an epoxidizing agent. The resulting epoxide can then undergo a ring-opening reaction with a hydrohalic acid, such as hydrogen fluoride (B91410) (HF), to introduce the 9α-fluoro and 11β-hydroxy groups. While this method is standard for conventional steroids, its application to 11-oxa analogs requires careful consideration of the altered reactivity of the heteroatomic ring system.

The synthesis of 9,11α-epoxypregn-4-ene-3,20-dione, an epoxy steroid with the oxygen atom bridging the 9α and 11α positions, provides a key intermediate for such transformations. benthamdirect.com The ring-opening of this epoxide with a suitable halogen source would be the critical step. Various reagents and conditions have been developed for the dehydrohalogenation of bromohydrins to form 9β,11β-epoxy steroids, which can then be reacted with hydrogen fluoride to yield the desired 9α-fluoro-11β-hydroxy products. nih.gov The choice of base for the epoxidation step, such as sodium methoxide (B1231860) or potassium acetate (B1210297), is critical for the reaction's success. nih.gov

The table below outlines key intermediates and reaction types involved in the generation of halogenated corticosteroids.

| Starting Material/Intermediate | Reaction Type | Product Type | Significance |

| Δ⁹(¹¹)-Steroid | Epoxidation | 9,11-Epoxy Steroid | Key intermediate for 9α-halogenation |

| 9α-Bromo-11β-hydroxy Steroid | Dehydrohalogenation | 9β,11β-Epoxy Steroid | Precursor to 9α-fluoro steroids |

| 9,11-Epoxy Steroid | Epoxide Ring-Opening | 9α-Halo-11β-hydroxy Steroid | Potent glucocorticoid core structure |

Specific Transformations: Imine Formation and Oxygenation Reactions on Pregn-4-ene-3,20-dione Scaffolds

The pregn-4-ene-3,20-dione scaffold, the parent structure of this compound, is a versatile template for a wide array of chemical transformations designed to create novel derivatives. Among these, imine formation and oxygenation reactions are of significant interest.

Imine Formation: The carbonyl groups at the C-3 and C-20 positions of the pregn-4-ene-3,20-dione skeleton are susceptible to condensation reactions with primary amines and their equivalents to form imines (Schiff bases) or related derivatives like oximes. nih.govresearchgate.netnist.gov The reaction of progesterone with ethylenediamine, for example, can be used to introduce new functionalities. researchgate.net Interestingly, the formation of a 3-imine from a 3-oxo-4-ene-steroid with a primary amine, followed by hydrolysis, can lead to oxygenation at the C-6 position, yielding 6β-hydroxy and 6-oxo derivatives. nih.gov This suggests that imine formation can be a route to further functionalization of the steroid A-ring. The yield of these 6-oxygenated products can be significant (30-50%) with certain amines like cadaverine (B124047) and spermine. nih.gov

Oxygenation Reactions: Introducing hydroxyl groups at specific positions of the steroid nucleus is a critical step in the synthesis of most corticosteroids and their analogs. Beyond the Baeyer-Villiger oxidation to create the 11-oxa bridge, other oxygenation methods are widely employed.

Microbial hydroxylation stands out as a powerful and highly regioselective and stereoselective method for functionalizing the steroid scaffold at positions that are difficult to access via conventional chemical synthesis. oup.comasm.org Various fungal strains are known to hydroxylate progesterone (pregn-4-ene-3,20-dione) at numerous positions. This biocatalytic approach is a cornerstone of industrial steroid production. For example, Aspergillus niger is known for C-21 hydroxylation, a key step in producing deoxycorticosterone. cdnsciencepub.com Other fungi can introduce hydroxyl groups at positions such as 6β, 7α, 11α, 12β, 14α, and 15α. benthamdirect.comnih.govnih.gov

The following table details various microbial hydroxylation products of pregn-4-ene-3,20-dione (Progesterone).

| Microorganism | Substrate | Product(s) |

| Acremonium strictum | Progesterone | 15α-Hydroxyprogesterone oup.com |

| Isaria farinosa | Progesterone | 6β,11α-Dihydroxyprogesterone, 6β-Hydroxy-11-oxoprogesterone nih.govnih.gov |

| Isaria farinosa | 11α-Hydroxyprogesterone | 6β,11α-Dihydroxyprogesterone nih.gov |

| Isaria farinosa | 17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone, 12β,17α-Dihydroxyprogesterone, 6β,12β,17α-Trihydroxyprogesterone nih.govnih.gov |

| Penicillium aculeatum | Progesterone | 14α-Hydroxyprogesterone, 7α,14α-Dihydroxyprogesterone benthamdirect.com |

| Rhizopus stolonifer | Pregnenolone Acetate | 11α-Hydroxypreg-4-ene-3,20-dione nih.gov |

These specific transformations underscore the chemical versatility of the pregnane skeleton and the power of both chemical and biocatalytic methods to generate a diverse array of analogs for further investigation.

Microbial and Enzymatic Hydroxylation of Pregn-4-ene-3,20-dione

The hydroxylation of Pregn-4-ene-3,20-dione (progesterone) is a critical transformation that can be effectively carried out by various microorganisms and their isolated enzymes. This process is of significant interest for the synthesis of corticosteroid intermediates.

Fungi are particularly adept at hydroxylating the progesterone molecule at various positions. For instance, Aspergillus niger is known to perform C-21 hydroxylation of progesterone. cdnsciencepub.com The mechanism of this reaction is analogous to hydroxylation at a saturated carbon atom and is not dependent on the enolization of the adjacent carbonyl group. cdnsciencepub.com Other fungi, such as Rhizopus arrhizus and Rhizopus stolonifer, are also capable of hydroxylating progesterone, with R. stolonifer uniquely able to hydroxylate at a carbon atom that already bears a substituent other than hydrogen. cdnsciencepub.com Cunninghamella elegans and Fusarium lini have been used for the microbial transformation of 17α-hydroxyprogesterone, a derivative of progesterone. researchgate.net

Cytochrome P450 (P450) enzymes are key players in the hydroxylation of steroids. mdpi.combohrium.com Fungal P450s, such as CYP509C12 from Rhizopus oryzae, exhibit 11α-hydroxylation activity towards progesterone derivatives. asm.org Bacterial P450s, like CYP106A2, can hydroxylate progesterone at the 15β-position. asm.org The regioselectivity of these enzymes is highly dependent on the structure of the steroid substrate. asm.org For example, the structure of the A-ring of the steroid can significantly influence the position of hydroxylation by CYP106A2. asm.org

The following table summarizes various microbial hydroxylation reactions on progesterone and its derivatives:

| Microorganism/Enzyme | Substrate | Main Product(s) | Reference |

|---|---|---|---|

| Aspergillus niger ATCC 9142 | Progesterone (Pregn-4-ene-3,20-dione) | 21-hydroxypregn-4-ene-3,20-dione (Deoxycorticosterone) | cdnsciencepub.comnih.gov |

| Cunninghamella elegans | 11α-hydroxyprogesterone | 11α,15α,16α-trihydroxypregn-4-ene-3,20-dione | researchgate.net |

| Fusarium lini | 11α-hydroxyprogesterone | 6β,11α-dihydroxypregn-4-ene-3,20-dione | researchgate.net |

| Rhizopus stolonifer | Pregnenolone acetate | 11α-hydroxypreg-4-ene-3,20-dione | nih.gov |

| CYP106A2 (bacterial P450) | Progesterone | 15β-hydroxyprogesterone | asm.org |

| CYP509C12 (from Rhizopus oryzae) | 11-deoxycortisol | 11α-hydroxy-11-deoxycortisol | asm.org |

Oxidoreductase and Transferase Activity in Steroid Modification

A variety of oxidoreductases and transferases are involved in the modification of the pregnane structure. Cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs) are two major classes of oxidoreductases central to steroid metabolism. nih.gov

CYP enzymes catalyze a range of reactions, including hydroxylation and C-C bond cleavage, by activating molecular oxygen. nih.gov For example, CYP21A2, a steroid 21-hydroxylase, converts progesterone and 17α-hydroxyprogesterone into their 21-hydroxylated products, a crucial step in corticosteroid biosynthesis. nih.gov The activity of these enzymes often depends on electron transfer from redox partners like NADPH-cytochrome P450 reductase (POR). researchgate.netresearchgate.net Mutations in POR can significantly impact the activity of steroid-metabolizing CYPs. researchgate.netresearchgate.net

Hydroxysteroid dehydrogenases (HSDs) catalyze the reversible conversion of hydroxysteroids to their corresponding ketosteroids. nih.gov These enzymes belong to either the short-chain dehydrogenase/reductase (SDR) or the aldo-keto reductase (AKR) superfamilies. nih.gov For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, an essential step in the biosynthesis of all classes of steroid hormones. portlandpress.com

Glutathione (B108866) S-transferases (GSTs) are another class of enzymes that can modify steroids. nih.gov Certain GSTs, such as human GST A3-3, exhibit high ketosteroid isomerase activity, catalyzing the double-bond isomerization of Δ⁵-ketosteroids to Δ⁴-ketosteroids. portlandpress.comnih.gov This activity is crucial in the biosynthesis of progesterone and testosterone (B1683101). portlandpress.com

Role of Biocatalysis in Stereoselective Steroid Conversions

Enzymes are powerful biocatalysts for steroid transformations due to their high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical synthesis. bohrium.comresearchgate.net This specificity is critical for producing biologically active steroids. d-nb.info

Microbial whole-cell biocatalysis is a well-established method for steroid modifications. acs.org The use of whole cells expressing specific enzymes, such as cytochrome P450s, can lead to high conversion rates and turnover numbers in steroid hydroxylations. d-nb.info For example, recombinant E. coli expressing CYP109B1 along with a suitable redox partner system has been shown to effectively hydroxylate testosterone with high selectivity. frontiersin.orgnih.gov

The choice of the redox partner system is crucial for the activity of reconstituted P450 systems. frontiersin.orgnih.gov For instance, the ferredoxin reductase and ferredoxin from Synechococcus elongatus were found to be the most effective redox pair for CYP109B1-catalyzed steroid hydroxylation. frontiersin.orgnih.gov Furthermore, the application of whole-cell systems can tolerate higher substrate loads compared to reactions using cell-free extracts. d-nb.info The regio- and stereoselectivity of these biocatalytic reactions can sometimes be shifted by altering the substrate or the enzyme's redox partners. frontiersin.orgnih.gov

Enzyme Kinetics and Mechanistic Studies of Steroid-Modifying Enzymes

Understanding the kinetics and reaction mechanisms of steroid-modifying enzymes is essential for their application and for the design of specific inhibitors. nih.gov

The catalytic mechanism of cytochrome P450 enzymes in steroid oxidation is complex and can involve different iron-oxygen species. mdpi.com While simple C-hydroxylation reactions are generally thought to proceed via a perferryl oxygen species (FeO³⁺), other reactions, like those catalyzed by P450 19A1 (aromatase), may involve a ferric peroxide anion (Fe³⁺O₂⁻). mdpi.com

Kinetic studies of enzymes like Δ¹-ketosteroid dehydrogenase (Δ¹-KSTD) have confirmed a Ping-Pong bi-bi mechanism. acs.org In this mechanism, the steroid substrate binds to the enzyme, is oxidized, and the product is released before the enzyme is reoxidized by an acceptor molecule. acs.org

The kinetic efficiency of steroid-modifying enzymes can vary significantly. For example, human glutathione transferase A3-3 is a highly efficient ketosteroid isomerase, with kcat/Km values around 10⁷ M⁻¹s⁻¹, making it one of the most active enzymes known. nih.gov The kinetic profiles of steroid hydroxylases, such as CYP154C3-1 and CYP154C3-2, show differences in their affinity and activity towards various steroid substrates, with both enzymes showing a higher affinity for progesterone. nih.gov

The table below presents kinetic data for selected steroid-modifying enzymes.

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Human Glutathione Transferase A3-3 | Δ⁵-ketosteroids | kcat/Km | ~107 M-1s-1 | nih.gov |

| CYP27A1 | 15-ketosterol | Kcat/Km | Dramatically lower for side-chain modified vs. original | |

| CYP154C3-1 | Progesterone | Higher affinity/activity | - | nih.gov |

| CYP154C3-2 | Progesterone | Lower affinity/activity than CYP154C3-1 | - | nih.gov |

Compound Names

| Common Name | Systematic Name |

|---|---|

| Progesterone | Pregn-4-ene-3,20-dione |

| This compound | This compound |

| 11-deoxycortisol | 17,21-dihydroxypregn-4-ene-3,20-dione |

| 17α-OH-progesterone | 17α-hydroxypregn-4-ene-3,20-dione |

| Testosterone | 17β-hydroxyandrost-4-en-3-one |

| Deoxycorticosterone | 21-hydroxypregn-4-ene-3,20-dione |

| Pregnenolone | 3β-hydroxypregn-5-en-20-one |

| 11α-hydroxyprogesterone | 11α-hydroxypregn-4-ene-3,20-dione |

| Androstenedione | Androst-4-ene-3,17-dione |

| Pregnenolone acetate | 3β-acetoxypregn-5-en-20-one |

| Corticosterone | 11β,21-dihydroxypregn-4-ene-3,20-dione |

Molecular Structure Biological Interaction Studies of 11 Oxapregnane Derivatives

Conformational Analysis and Steroid Receptor Binding Modes

The introduction of an oxygen atom at the 11th position of the pregnane (B1235032) skeleton, as seen in 11-Oxapregn-4-ene-3,20-dione, induces significant conformational changes compared to its carbocyclic analogs. These alterations directly impact the binding affinity and mode of interaction with steroid receptors.

The binding of steroids to their receptors is a highly specific process governed by the complementarity of their three-dimensional structures. For instance, the glucocorticoid receptor (GR) ligand-binding domain (LBD) accommodates the steroid molecule in a well-defined pocket. The crystal structure of the cortisol-bound GR LBD has shown that the flexibility of the A-ring of the steroid is a key determinant of binding affinity. rcsb.org

Derivatives of 11-oxapregnane can exhibit altered binding affinities for various steroid receptors, including the glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors. For example, while 11β-hydroxyprogesterone binds well to the glucocorticoid receptor, the introduction of a double bond at the 1-position in pregna-1,4-diene-11β-ol-3,20-dione (a related pregnane derivative) enhances its glucocorticoid potency. nih.gov The substitution at the 11-position, whether it's a hydroxyl group or an oxa-bridge, plays a critical role in modulating these interactions.

The table below summarizes the binding affinities of various pregnane derivatives to steroid receptors, highlighting the influence of structural modifications.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |

| 11β-Hydroxyprogesterone | Glucocorticoid Receptor | Good | nih.gov |

| Pregna-1,4-diene-11β-ol-3,20-dione | Glucocorticoid Receptor | More potent than 4-ene analog | nih.gov |

| Aldosterone | Mineralocorticoid Receptor | High | nih.gov |

| deltaHOP | Mineralocorticoid Receptor | 70 times lower than aldosterone | nih.gov |

| Testosterone (B1683101) | Membrane Progesterone Receptor α (mPRα) | 22.4% | nih.gov |

| 19-Nortestosterone | Membrane Progesterone Receptor α (mPRα) | 7.4% | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov In the context of pregnane analogs, QSAR studies are instrumental in understanding how different substituents and structural modifications influence their interaction with steroid receptors and, consequently, their biological effects. researchgate.net

QSAR models for pregnane analogs typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

Key molecular descriptors often considered in QSAR studies of steroid-like molecules include:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

LogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule, which is important for receptor binding. jst.go.jp

Steric Parameters (e.g., molar refractivity): These describe the size and shape of the molecule and its substituents.

Electronic Parameters (e.g., Hammett constants): These quantify the electronic effects of substituents on the steroid scaffold.

A study on the placental transfer of various chemicals, including steroids, developed a QSAR model using molecular weight, topological polar surface area, and the maximum E-state of the hydrogen atom as descriptors. jst.go.jp This model demonstrated the potential of QSAR in predicting the pharmacokinetic properties of these compounds. jst.go.jp

The table below presents a hypothetical example of data that could be used in a QSAR study of pregnane analogs, illustrating the relationship between molecular descriptors and biological activity.

| Pregnane Analog | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Receptor Binding Affinity (IC50, nM) |

| Progesterone | 314.46 | 3.87 | 34.14 | 10 |

| This compound | 316.44 | 3.21 | 43.37 | 25 |

| 17α-Hydroxyprogesterone | 330.46 | 3.12 | 54.37 | 50 |

| Cortisol | 362.46 | 1.62 | 94.83 | 5 |

Rational Design Principles for Modulating Steroid-Protein Interactions

The rational design of novel steroid derivatives with enhanced or specific biological activities relies on a deep understanding of the principles governing steroid-protein interactions. rsc.org The goal is to create molecules that can selectively bind to a target receptor with high affinity, thereby maximizing therapeutic effects while minimizing off-target interactions.

Key principles in the rational design of steroid-like molecules include:

Mimicry of the Natural Ligand: The designed molecule should retain the essential structural features of the natural steroid hormone that are required for receptor binding. This often involves preserving the core steroid skeleton and key functional groups.

Shape Complementarity: The designed molecule should have a shape that is complementary to the ligand-binding pocket of the target receptor. nih.gov This can be achieved by introducing substituents that fill specific sub-pockets within the binding site, leading to increased affinity and selectivity. For example, the high potency of mometasone (B142194) furoate is attributed to its C-17α furoate group, which completely fills the ligand-binding pocket of the glucocorticoid receptor. rcsb.org

Modulation of Electronic Properties: The introduction of heteroatoms, such as the oxygen in 11-oxapregnane derivatives, can alter the electronic landscape of the molecule. This can lead to stronger or more specific interactions with amino acid residues in the receptor's binding pocket.

Conformational Rigidity: Introducing conformational constraints, such as rings or double bonds, can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity. nih.gov

The design process often involves a combination of computational methods, such as molecular docking and molecular dynamics simulations, with synthetic chemistry. nih.govresearchgate.net These computational tools allow for the in-silico screening of virtual libraries of compounds and provide insights into their potential binding modes and affinities before they are synthesized. researchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for the development of novel and effective steroid-based therapeutics. rsc.org

Advanced Analytical Chemistry Techniques for the Characterization of 11 Oxapregn 4 Ene 3,20 Dione and Its Analogs

Applications of High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of synthetic steroids and the identification of their metabolites. Its ability to provide highly accurate mass measurements allows for the determination of elemental composition, which is the first step in identifying an unknown compound or confirming the structure of a newly synthesized molecule. lcms.cznih.gov

In the analysis of steroids like the analogs of 11-Oxapregn-4-ene-3,20-dione, HRMS provides unambiguous molecular formula assignments. For instance, techniques using electrospray ionization (ESI) can yield high-resolving-power mass measurements with accuracy within 5 ppm. nih.gov This level of precision is crucial for distinguishing between isomers and other compounds with similar nominal masses. The analysis of sulfated steroid metabolites, for example, benefits from negative-ion mode ESI-MS, which detects the [M - H]⁻ molecular ion and characteristic fragments like SO₃⁻ (m/z 80) and HSO₄⁻ (m/z 97), confirming the presence and location of sulfate (B86663) groups. nih.gov

Modern HRMS platforms offer various data acquisition modes to enhance sensitivity and selectivity. lcms.cz Full-scan MS provides a broad overview of all ions, while techniques like Time-of-Flight Mass-Related Mode (Tof-MRM) synchronize the detector with specific target ions, significantly boosting the signal for quantitative studies. lcms.cz This is particularly useful in drug metabolism studies where metabolites are often present in complex biological matrices at low concentrations. lcms.cz The combination of accurate mass data with fragmentation patterns from tandem mass spectrometry (MS/MS) experiments aids in the complete structural elucidation of these molecules. lcms.cznih.gov

Table 1: High-Resolution Mass Spectrometry Data for Representative Pregnane (B1235032) Steroid Analogs

| Compound Name | Molecular Formula | Exact Mass (Da) | Key Characteristics/Fragments |

|---|---|---|---|

| 11α-Hydroxypregn-4-ene-3,20-dione nist.gov | C₂₁H₃₀O₃ | 330.2195 | An analog used in biotransformation studies. |

| 9,11α-Epoxypregn-4-ene-3,20-dione nih.gov | C₂₁H₂₈O₃ | 328.2038 | An epoxy steroid derivative of pregn-4-ene-3,20-dione. |

| 4-pregnen-11β, 21-diol-3, 20-dione 21-sulfate nih.gov | C₂₁H₂₉O₇S⁻ | 425.1634 | ESI-MS in negative mode reveals characteristic HSO₄⁻ and SO₃⁻ fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical assignment of complex organic molecules like this compound. While mass spectrometry provides the molecular formula, NMR reveals the precise arrangement of atoms and their spatial relationships, which is fundamental to a steroid's function.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary experiments. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal which atoms are connected through bonds. youtube.com For complex steroidal frameworks, simple one-dimensional spectra are often insufficient due to significant signal overlap.

Advanced two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment. nih.govnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace out the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for stereochemical assignment. It identifies protons that are close in space, even if they are not directly connected through bonds. nih.govresearchgate.net This allows for the determination of the relative configuration of substituents and the conformation of the steroid rings, such as whether a ring adopts a chair or half-chair conformation. nih.gov

The structural characterization of isomers isolated during manufacturing processes often relies on these advanced NMR techniques to assign the correct stereochemistry. researchgate.net

Table 2: Representative ¹H NMR Applications for Steroid Characterization

| Technique | Application | Finding | Reference |

|---|---|---|---|

| 2D-NMR (COSY, NOESY) | Structural and conformational analysis of deoxycorticosterone | Confirmed the normal steroid conformation with ring A as a half-chair and ring B as a chair. | nih.gov |

| ¹H-¹⁹F NOE Experiments | Stereochemical assignment of betamethasone (B1666872) isomers | Determined the stereochemistry of fluoro- and methyl-substituted steroid isomers. | researchgate.net |

| ¹H and ¹³C NMR | Complete structural characterization of cycloaddition products | Used a variety of 1D and 2D NMR techniques to identify regio-isomeric products. | nih.gov |

Chromatographic Separations of Complex Reaction Mixtures and Isomers

The synthesis of complex steroids like this compound often results in mixtures containing the desired product, unreacted starting materials, byproducts, and stereoisomers. Chromatographic techniques are indispensable for the purification of the target compound and the isolation of minor components for further characterization. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both analytical and preparative separations of steroid isomers. researchgate.net Reversed-phase HPLC, using columns like C18, is commonly employed with mobile phases typically consisting of mixtures of water, acetonitrile, and/or methanol. Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of compounds with varying polarities. researchgate.net The high resolution of HPLC allows for the separation of closely related isomers that may be difficult to distinguish by other means. researchgate.net

For volatile or derivatized steroids, Gas Chromatography (GC) is another powerful separation technique. nist.govnist.gov Steroids can be derivatized, for example by creating trimethylsilyl (B98337) (TMS) ethers, to increase their thermal stability and volatility for GC analysis, which is often coupled directly to a mass spectrometer (GC-MS). nih.govnist.gov

Column chromatography using silica (B1680970) gel is a fundamental and widely used technique for preparative-scale purification of reaction products. researchgate.net By carefully selecting the solvent system (eluent), chemists can effectively separate compounds based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound or its analogs from complex reaction crudes. researchgate.net

Theoretical and Computational Chemistry Studies on 11 Oxapregn 4 Ene 3,20 Dione

Molecular Dynamics Simulations of Steroid-Protein Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the intricate and dynamic interactions between steroids and their protein targets. nih.govmdpi.com These simulations provide a detailed, atomistic view of how a ligand like 11-Oxapregn-4-ene-3,20-dione binds to a receptor, the conformational changes that occur upon binding, and the key residues involved in the interaction. mdpi.comnih.gov

Researchers can utilize MD simulations to study the binding affinity of this compound to various steroid receptors, such as the progesterone (B1679170) receptor. nih.gov By calculating the binding free energy, scientists can predict the stability of the steroid-protein complex. mdpi.com These simulations can also elucidate the role of specific amino acid residues within the receptor's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. cerradopub.com.br

For instance, a typical MD simulation protocol would involve:

System Setup: Building a model of the this compound-receptor complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to reach equilibrium and sample a wide range of conformations. nih.gov

Analysis: Analyzing the trajectory to understand the dynamics of the binding process, identify stable interactions, and calculate binding affinities.

Such studies are crucial for understanding the molecular basis of the steroid's biological activity and for the rational design of new, more potent, and selective steroid-based drugs.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for studying the electronic structure and reactivity of molecules. rsc.org In the context of this compound, DFT calculations are instrumental in analyzing potential reaction pathways for its synthesis and metabolism. mdpi.com

DFT allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. mdpi.com This information is vital for optimizing synthetic routes to this compound and for predicting its metabolic fate in a biological system. For example, DFT can be used to study the enzymatic reactions involved in the steroid's metabolism, such as hydroxylations catalyzed by cytochrome P450 enzymes. genome.jp

A key application of DFT in this area is the prediction of regioselectivity and stereoselectivity in chemical reactions. By comparing the energies of different possible reaction pathways, researchers can determine the most likely outcome of a reaction, guiding synthetic efforts towards the desired product. acs.org

Table 1: Example of DFT Calculated Parameters for a Hypothetical Reaction Step

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Reaction Energy (ΔE) | -15.2 | kcal/mol |

| Key Bond Distance in Transition State | 1.85 | Å |

This table is for illustrative purposes and does not represent actual experimental data.

The insights gained from DFT calculations can significantly accelerate the development of efficient and selective synthetic methods for novel steroids like this compound. researchgate.netchinesechemsoc.org

In Silico Prediction of Molecular Properties and Reactivity

In silico methods, which encompass a wide range of computational tools, are increasingly used to predict the physicochemical and pharmacokinetic properties of drug candidates. europa.eu For this compound, these predictive models can provide valuable information about its drug-likeness and potential behavior in the body.

Various molecular descriptors can be calculated to predict properties such as:

Solubility: The ability of the compound to dissolve in aqueous and organic solvents.

Lipophilicity (logP): The partitioning of the compound between an oily and an aqueous phase, which influences its absorption and distribution.

Reactivity parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 330.46 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from computational models and may differ from experimental values.

These in silico predictions, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, play a crucial role in the early stages of drug discovery by helping to prioritize compounds with favorable properties for further experimental investigation. europa.eu

Conclusion and Future Research Directions

Challenges and Opportunities in Oxa-Steroid Synthesis and Derivatization

The synthesis of oxa-steroids presents considerable synthetic hurdles. researchgate.net Crafting the core tetracyclic structure with a heteroatom at a specific position, such as the C-11 locus in 11-Oxapregn-4-ene-3,20-dione, demands intricate and often lengthy synthetic sequences. researchgate.net Key challenges include achieving high regio- and stereoselectivity, which are crucial for the molecule's specific three-dimensional shape and subsequent biological activity. researchgate.net Traditional multi-step syntheses often start from readily available natural steroids like hecogenin. nih.gov However, these semi-synthetic routes can be inefficient and require harsh reagents.

Despite these difficulties, significant opportunities for innovation exist. The development of novel catalytic methods is a primary area of focus, promising more efficient and selective C-H oxidation and ring-forming reactions. nih.gov For instance, transition-metal-catalyzed reactions are being explored to construct the polycyclic system with greater precision. nih.gov Total synthesis strategies, building the steroid framework from simpler acyclic precursors, also offer a flexible platform for creating diverse oxa-steroid libraries. researchgate.netmdpi.com The Diels-Alder reaction, for example, has been utilized in various strategies to construct the A, B, or C rings of the steroid skeleton. thieme-connect.com

Derivatization, the process of chemically modifying a compound to enhance its properties, is another critical area. researchgate.netresearchgate.net For oxa-steroids, derivatization can improve volatility for analytical purposes (e.g., gas chromatography) or, more importantly, modulate biological activity. researchgate.netjfda-online.com Introducing functional groups, such as an 11β-aryl group or a 17-phenylethynyl substituent, has been shown to yield potent and selective receptor antagonists. ebi.ac.uk Future research will likely focus on developing more sophisticated derivatization techniques that allow for precise modification of the oxa-steroid scaffold, leading to compounds with enhanced therapeutic potential. chemsoc.org.cn

Table 1: Synthetic Strategies for Oxa-Steroids

| Approach | Description | Challenges | Opportunities |

|---|---|---|---|

| Semi-synthesis | Modification of readily available natural steroids (e.g., hecogenin) to introduce the oxa-functionality. nih.gov | Often involves multiple steps, low yields, and harsh reaction conditions. nih.gov | Utilizes cheap and abundant starting materials. researchgate.net |

| Total Synthesis | Construction of the steroid skeleton from simple, acyclic building blocks. researchgate.net | High complexity, requires development of novel ring-forming strategies. researchgate.net | High flexibility, allows for the creation of novel and diverse steroid analogues. mdpi.comthieme-connect.com |

| Catalytic Methods | Use of transition metals or other catalysts to achieve selective C-H functionalization and cyclization. nih.gov | Catalyst poisoning, achieving high selectivity in complex molecules. | Increased efficiency, milder reaction conditions, potential for asymmetric synthesis. nih.gov |

| Derivatization | Chemical modification of the synthesized oxa-steroid core to alter its properties. researchgate.netjfda-online.com | Achieving site-specific modification without affecting other functional groups. | Enhancing biological activity, improving pharmacokinetic properties, creating molecular probes. ebi.ac.uk |

Advancements in Understanding Molecular Recognition of Modified Steroids

The biological activity of any steroid is contingent upon its precise interaction with a target receptor. The introduction of a heteroatom, as in this compound, can dramatically alter these recognition events. Generally, replacing a methylene (B1212753) group with an oxygen atom tends to decrease androgenic and estrogenic activities. nih.gov The solid-state conformation and hydrogen-bonding patterns are significantly changed, which mirrors their altered biological signaling. acs.orgbirmingham.ac.uk

Understanding the molecular recognition of these modified steroids is paramount. Studies using techniques like X-ray crystallography and NMR spectroscopy provide high-resolution insights into how these molecules fit into the binding pockets of their protein targets. acs.org For example, research on other modified steroids has shown that even minor structural changes, such as converting a hydroxyl group to a keto group, can lead to extraordinary differences in their molecular interactions and self-assembly. acs.orgbirmingham.ac.uk

Future advancements in this area will likely come from studying the thermodynamics of binding. nankai.edu.cn Isothermal titration calorimetry, for instance, can dissect the enthalpic and entropic contributions to the binding affinity, offering a more profound understanding of the forces driving recognition. Furthermore, investigating how these modified steroids interact with host molecules like cyclodextrins can provide valuable information on their inclusion complexation behavior, which is relevant for potential drug delivery systems. nankai.edu.cn The goal is to build a comprehensive picture that correlates specific structural modifications to changes in binding affinity and functional activity, enabling the rational design of next-generation steroids with highly specific biological effects.

Table 2: Factors Influencing Molecular Recognition of Modified Steroids

| Factor | Description | Impact on Recognition | Research Techniques |

|---|---|---|---|

| Heteroatom Position | The location of the oxygen atom within the steroid nucleus (e.g., C-11). | Alters the overall geometry, polarity, and hydrogen bonding capacity of the molecule. nih.gov | X-ray Crystallography, NMR Spectroscopy |

| Conformational Rigidity | The flexibility or rigidity of the four-ring steroid system. | Influences how well the steroid fits into the rigid binding pocket of a receptor. | Computational Modeling, Spectroscopic Methods |

| Functional Groups | Substituents attached to the steroid core (e.g., hydroxyl, keto, ethinyl groups). acs.org | Act as key hydrogen bond donors or acceptors, and create steric interactions that dictate binding orientation and affinity. birmingham.ac.uk | Site-Directed Mutagenesis, Structure-Activity Relationship (SAR) Studies |

| Hydrophobicity/Hydrophilicity | The water-loving or water-fearing nature of different parts of the molecule. | Governs the entry of the steroid into the often-hydrophobic binding pocket and influences binding thermodynamics. nankai.edu.cn | Isothermal Titration Calorimetry, Partition Coefficient Measurement |

Integration of Computational and Experimental Approaches in Steroid Chemistry

The complexity of steroid molecules makes their study an ideal area for the integration of computational and experimental techniques. Computational chemistry offers powerful tools to predict the structures, properties, and activities of steroids before they are synthesized, saving significant time and resources. nih.govtandfonline.com Molecular modeling, for instance, can generate three-dimensional structures of steroid-receptor complexes, highlighting key interactions that mediate binding and activity. nih.gov These models can explain the functional consequences of mutations in steroidogenic enzymes and guide the design of new steroid analogues. tandfonline.com

Chemoinformatic tools are also being used to explore the vast chemical space of natural and synthetic steroids, identifying relationships between molecular descriptors and biological functions. chemrxiv.org This approach can help classify steroids and predict their metabolic pathways and potential activities. chemrxiv.orgnih.gov For example, computational tools can predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to prioritize which compounds should be synthesized and tested in the lab. nih.gov

The true power of this integrated approach lies in the iterative cycle between prediction and validation. Computational models can generate hypotheses that are then tested through targeted synthesis and biological assays. rsc.org The experimental results, in turn, are used to refine and improve the accuracy of the computational models. This synergy is crucial for tackling the major challenges in steroid science, from understanding the mechanisms of complex biological reactions like steroid biosynthesis to designing novel steroids with precisely tailored therapeutic profiles. nih.govrsc.org The future of research on compounds like this compound will undoubtedly rely on this close collaboration between computational and experimental chemists to unlock their full potential.

Table 3: Synergy of Computational and Experimental Methods in Steroid Chemistry

| Area of Application | Computational Approach | Experimental Validation | Combined Outcome |

|---|---|---|---|

| Structure-Activity Relationships (SAR) | Molecular docking and dynamics simulations to predict binding modes and affinities. nih.gov | Synthesis of analogues and in vitro binding/functional assays. ebi.ac.uk | Rational design of more potent and selective steroid-based drugs. |

| Enzyme Mechanism Studies | Quantum mechanics (QM) and molecular mechanics (MM) modeling of reaction pathways. tandfonline.comrsc.org | Isotope labeling studies, kinetic analysis, and X-ray crystallography of enzyme-substrate complexes. | Detailed understanding of steroid biosynthesis and metabolism, enabling the design of specific enzyme inhibitors. nih.gov |

| Pharmacokinetic Prediction | ADME-Tox modeling using quantitative structure-property relationship (QSPR) algorithms. nih.gov | In vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models. | Early identification of drug candidates with favorable metabolic profiles, reducing late-stage attrition. |

| Exploring Chemical Space | Chemoinformatic analysis of large steroid libraries to identify novel scaffolds and relationships. chemrxiv.org | High-throughput screening and synthesis of targeted compound libraries. | Discovery of new classes of steroids with unique biological activities. |

Q & A

Q. How can researchers confirm the structural identity of 11-Oxapregn-4-ene-3,20-dione using spectroscopic methods?

To verify the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Compare the observed chemical shifts and splitting patterns with published data for analogous pregnane derivatives . For oxygenated functional groups, infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and ether (C-O-C) moieties. X-ray crystallography is recommended for absolute stereochemical confirmation if single crystals are obtainable .

Q. What experimental strategies are recommended for assessing the purity of synthetic this compound?

Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 240–260 nm (optimal for conjugated ketones). Validate purity thresholds (>95%) via integration of chromatographic peaks. Complementary techniques like thin-layer chromatography (TLC) with iodine visualization or ceric ammonium molybdate staining can detect polar impurities . For quantitative analysis, combine elemental analysis (C, H, O) with differential scanning calorimetry (DSC) to identify melting-point deviations caused by contaminants .

Q. Which synthetic routes are most reliable for producing this compound in milligram-scale laboratory settings?

A stepwise approach starting from pregnenolone acetate is advised. Introduce the 11-oxa group via epoxidation followed by acid-catalyzed ring-opening with a nucleophilic oxygen source (e.g., H₂O₂/CF₃COOH). Optimize reaction conditions (temperature, solvent polarity) to minimize side products like diastereomeric oxides . Protect the 3-keto and 20-keto groups using trimethylsilyl (TMS) ethers to prevent undesired redox reactions during synthesis .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across different in vitro models?

Systematically control variables such as cell-line viability, solvent carriers (e.g., DMSO concentration), and incubation time. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates to assess reproducibility. Use statistical tools (ANOVA, Tukey’s HSD test) to identify outliers and validate significance thresholds (p < 0.05) . Cross-reference with structurally similar compounds (e.g., 17α-acetoxy derivatives) to isolate the impact of the 11-oxa substitution on bioactivity .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound analogs?

Design a combinatorial library of derivatives with modifications at positions 6, 11, and 16. Use density functional theory (DFT) to calculate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and correlate with experimental bioassay results. For steric effects, employ molecular docking simulations against target receptors (e.g., progesterone or glucocorticoid receptors) to predict binding affinities . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize crystallization conditions for this compound to facilitate X-ray diffraction studies?

Screen solvents with varying polarities (e.g., hexane/ethyl acetate gradients) using vapor diffusion or slow evaporation. Additive screening (e.g., 1% acetic acid) can enhance crystal lattice formation. For recalcitrant compounds, employ high-throughput crystallization robots to test 96-well plate conditions. Monitor crystal growth via polarized light microscopy and prioritize conditions yielding prismatic crystals >0.2 mm in size .

Methodological and Analytical Challenges

Q. What statistical approaches are critical for analyzing contradictory kinetic data in the degradation studies of this compound?

Apply nonlinear regression models (e.g., first-order decay equations) to time-course data. Use the Akaike Information Criterion (AIC) to compare model fits and identify confounding factors like pH-dependent hydrolysis or light-induced isomerization. For multivariate datasets, principal component analysis (PCA) can reduce dimensionality and highlight dominant degradation pathways .

Q. How can researchers mitigate side reactions during the large-scale synthesis of this compound?

Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progress in real time. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and employ flow chemistry systems to enhance heat/mass transfer. For purification, use centrifugal partition chromatography (CPC) to separate stereoisomers with minimal solvent waste .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting synthetic yields and spectroscopic data for this compound in publications?

Adhere to IUPAC guidelines for nomenclature and significant figures (e.g., report yields to ±0.1% and NMR shifts to two decimal places). Include raw spectral data (e.g., HRMS m/z values, NMR integration ratios) in supplementary materials. For reproducibility, document solvent batch numbers, instrument calibration dates, and reaction ambient conditions (humidity, light exposure) .

Q. How can researchers ensure the reproducibility of biological assays involving this compound across laboratories?

Standardize assay protocols using reference compounds (e.g., dexamethasone for glucocorticoid receptor studies) and validate cell-line authentication via STR profiling. Share detailed metadata, including passage numbers, serum lots, and incubation parameters, using platforms like Zenodo or Figshare. Collaborate with third-party labs for inter-laboratory validation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.